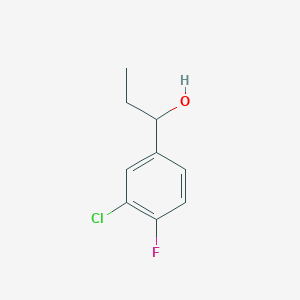

1-(3-Chloro-4-fluorophenyl)propan-1-ol

Description

Contextualization within Halogenated Aryl-Substituted Propanol (B110389) Derivatives

1-(3-Chloro-4-fluorophenyl)propan-1-ol belongs to the broader class of halogenated aryl-substituted propanol derivatives. These compounds are characterized by a propanol backbone, a phenyl (aryl) group, and one or more halogen substituents. The specific nature and position of the halogen atoms on the aryl ring, as well as the position of the hydroxyl group on the propanol chain, can significantly influence the molecule's reactivity, polarity, and biological activity.

The presence of halogen atoms like chlorine and fluorine can alter the electronic properties of the aromatic ring, which in turn affects how the molecule interacts with other reagents. nih.govresearchgate.net For instance, halogenated aryl compounds are fundamental intermediates in the production of pharmaceuticals and agrochemicals. libretexts.orgontosight.ai The combination of a hydroxyl group and halogenated aryl moiety in a single molecule, as seen in this compound, offers multiple reactive sites for chemists to exploit in multi-step syntheses.

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| 1-(3-Chlorophenyl)propan-1-ol | C9H11ClO | Single chloro substituent on the phenyl ring. ontosight.ai |

| 3-(4-Chlorophenyl)propan-1-ol | C9H11ClO | Chloro substituent at a different position; hydroxyl group on the terminal carbon. guidechem.comchemicalbook.com |

| 3-Chloro-1-phenylpropan-1-ol | C9H11ClO | Chloro substituent on the propanol chain, not the ring. nih.gov |

| 3-(4-Fluorophenyl)propan-1-ol | C9H11FO | Single fluoro substituent on the phenyl ring. nih.gov |

Significance as a Synthetic Intermediate for Advanced Chemical Entities

The primary significance of this compound in research lies in its role as a versatile synthetic intermediate or building block. sigmaaldrich.com Organic building blocks are functionalized molecules that serve as the foundational components for assembling more elaborate molecular architectures. The distinct functional groups of this compound—the secondary alcohol and the halogenated aryl ring—make it a valuable precursor for a variety of more complex chemical entities.

The hydroxyl (-OH) group can undergo a range of chemical transformations. It can be oxidized to form the corresponding ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one, which is a known intermediate in the synthesis of other compounds. bldpharm.com Alternatively, the hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.

The halogen atoms on the phenyl ring also serve as reactive handles. Aryl halides are pivotal starting materials for cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The presence of both chlorine and fluorine offers potential for selective reactivity in these advanced synthetic procedures. For example, related chloropropanol (B1252657) derivatives are used as key intermediates in the synthesis of important pharmaceutical compounds. google.comsigmaaldrich.com

Overview of Current Academic Research Trajectories and Challenges

Current research involving compounds structurally similar to this compound is focused on several key areas. A major trajectory is the development of stereoselective synthesis methods. Since the carbon atom bearing the hydroxyl group is a stereocenter, this compound can exist as two different enantiomers. The synthesis of single enantiomers of chiral alcohols is critically important in the pharmaceutical industry, where often only one enantiomer provides the desired therapeutic effect. nih.gov Techniques such as biocatalysis and dynamic kinetic resolution are being explored to produce these chiral alcohols with high purity. mdpi.comencyclopedia.pub

Another significant area of research is the use of fluorinated and chlorinated building blocks to create novel molecules with specific properties. beilstein-journals.org Fluorinated alcohols, for instance, are being investigated for their ability to promote certain chemical reactions under mild, metal-free conditions. nih.govacs.org The unique properties of halogenated compounds are continually being exploited to develop new materials and potential therapeutic agents.

A primary challenge in this field is achieving high selectivity and efficiency in synthetic transformations. When a molecule has multiple reactive sites, such as the hydroxyl group and two different halogen atoms in this compound, controlling which part of the molecule reacts can be difficult. Developing catalysts and reaction conditions that allow for precise, site-selective modifications is an ongoing challenge that drives innovation in synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5,9,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLAAQVGXUCXRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 3 Chloro 4 Fluorophenyl Propan 1 Ol

Stereoselective Synthesis Pathways

Stereoselective synthesis is paramount for producing enantiomerically pure compounds, ensuring that the desired three-dimensional arrangement of atoms is achieved. This is accomplished through either enantioselective or diastereoselective strategies, which selectively form one stereoisomer over others.

Enantioselective Reduction Strategies

The most direct route to chiral 1-(3-chloro-4-fluorophenyl)propan-1-ol is the enantioselective reduction of the prochiral ketone precursor, 3-chloro-1-(4-fluorophenyl)propan-1-one. This involves the use of chiral agents to influence the stereochemical outcome of the ketone reduction.

Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols. Enzymes, particularly carbonyl reductases and alcohol dehydrogenases (ADHs), operate under mild conditions and can exhibit exquisite stereoselectivity. The process typically involves screening a variety of microorganisms or isolated enzymes to find a biocatalyst that provides high conversion and enantiomeric excess (e.e.).

While specific enzyme screening data for the reduction of 3-chloro-4'-fluoropropiophenone (B1582443) is not extensively published, research on the closely related analog, 3-chloropropiophenone (B135402), provides a strong model for the likely amenability of the target substrate to biocatalysis. For instance, various microbial reductases have been successfully employed for the synthesis of (S)-3-chloro-1-phenyl-1-propanol. One notable study identified the yeast reductase YOL151W from Saccharomyces cerevisiae as a highly effective catalyst. When this enzyme was expressed in E. coli, it exclusively generated the (S)-alcohol from 3-chloro-1-phenyl-1-propanone with 100% e.e. ccsenet.org.

The performance of such biocatalytic systems is often optimized by engineering the reaction medium and employing a cofactor regeneration system, such as using glucose dehydrogenase (GDH) to recycle NADPH.

Table 1: Representative Biocatalytic Reduction of 3-chloropropiophenone Data presented for the analogous compound 3-chloropropiophenone as a model for the synthesis of this compound.

| Biocatalyst System | Substrate Concentration | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| E. coli expressing YOL151W reductase with GDH cofactor regeneration | 30 mM | 100 | >99 (S) |

| Preheated immobilized Candida utilis cells | 1 g/L | 85 | 99.5 (S) |

| Acetobacter sp. CCTCC M209061 whole cells in deep eutectic solvent | Not specified | >95 | >99 (S) |

Chemical catalysts featuring chiral ligands provide a powerful alternative to enzymes for asymmetric ketone reduction. These methods often involve the transfer of hydrogen from a donor molecule (transfer hydrogenation) or the use of hydrogen gas (asymmetric hydrogenation), mediated by a metal complex.

Ruthenium complexes bearing chiral diamine ligands, pioneered by Noyori, are exceptionally effective for this purpose. kanto.co.jp These catalysts operate through a "metal-ligand bifunctional" mechanism, where both the metal center and the ligand participate in the hydrogen transfer, leading to high efficiency and enantioselectivity. kanto.co.jp

For substrates analogous to 3-chloro-4'-fluoropropiophenone, such as p-fluoro-substituted diketones, Noyori-type catalysts have demonstrated outstanding performance. The asymmetric transfer hydrogenation of a p-F-C₆H₄ substituted diketone using a chiral (S,S)-TsDPEN-Ru catalyst in a formic acid/triethylamine mixture resulted in the corresponding diol with 100% yield and >99% e.e. kanto.co.jp This result strongly suggests that similar efficacy can be expected for the reduction of 3-chloro-4'-fluoropropiophenone.

Iron-based chiral catalysts have also been developed as a more earth-abundant alternative to ruthenium. Supported iron catalysts have been successfully applied to the asymmetric hydrogenation of β-chloropropiophenone, achieving high yields and enantioselectivities under optimized conditions. ccsenet.org

Table 2: Performance of Chiral Catalysts in Asymmetric Reduction of Propiophenone Analogs Data for analogous fluoro- and chloro-substituted ketones.

| Catalyst | Substrate | Hydrogen Donor | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| [RuCl((S,S)-Tsdpen)(p-cymene)] | p-Fluoro-substituted diketone | HCOOH/N(C₂H₅)₃ | 100 | >99 |

| Supported Iron-based Chiral Catalyst | β-chloropropiophenone | H₂ | 99 | 90 |

Diastereoselective Synthetic Routes

Diastereoselective routes can also be employed to synthesize specific stereoisomers of this compound. These methods typically involve creating a new chiral center in a molecule that already contains one, where the existing stereocenter directs the stereochemical outcome of the reaction. A common strategy for synthesizing halohydrins is through the diastereoselective halogenation of an alcohol precursor that already possesses a chiral center. This approach can provide direct access to β-halohydrins with high diastereoselectivity under simple reaction conditions.

Catalytic Synthesis Approaches

Beyond the reduction of a pre-formed ketone, catalytic methods can also be used to construct the carbon skeleton of the target molecule itself.

Homogeneous and Heterogeneous Catalysis in C-C Bond Formation

The precursor ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one, can be synthesized via catalytic carbon-carbon bond-forming reactions. One of the most fundamental methods for this type of transformation is the Grignard reaction. This involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate electrophile.

For the synthesis of 3-chloro-4'-fluoropropiophenone, a Grignard reagent can be prepared from 4-fluorobromobenzene and magnesium turnings. This organometallic species is then reacted with 3-chloropropionyl chloride in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form the desired ketone. chemicalbook.com This reaction is a classic example of homogeneous catalysis in C-C bond formation, where the soluble Grignard reagent acts as a nucleophilic carbon source.

Transition Metal-Mediated Synthesis

Transition metal catalysis offers one of the most efficient and atom-economical methods for the synthesis of chiral alcohols through the asymmetric reduction of prochiral ketones. wikipedia.org Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful techniques that utilize chiral catalysts based on metals like ruthenium (Ru), rhodium (Rh), and iridium (Ir) to deliver the desired alcohol with high enantioselectivity. wiley-vch.dersc.org

For the synthesis of this compound, this approach involves the asymmetric reduction of 1-(3-chloro-4-fluorophenyl)propan-1-one (B66187). Ruthenium complexes, particularly those with chiral N-tosylated diamine ligands such as (R,R)-TsDPEN, are highly effective for the transfer hydrogenation of aromatic ketones. sigmaaldrich.com In this process, a hydrogen donor like a formic acid/triethylamine azeotrope or isopropanol (B130326) is used in place of high-pressure molecular hydrogen, which can be advantageous for laboratory and industrial safety. sigmaaldrich.commdpi.com Rhodium(I) complexes with chiral bisphosphine ligands (e.g., BINAP derivatives) are also widely employed for the asymmetric hydrogenation of various ketones, consistently providing high enantiomeric excesses (ee). wiley-vch.dewiley-vch.de

While specific studies on 1-(3-chloro-4-fluorophenyl)propan-1-one are not widely published, extensive research on analogous aromatic ketones demonstrates the viability and high performance of these catalytic systems. For example, the asymmetric hydrogenation of β-chloro-propiophenone using supported iron-based chiral catalysts has been shown to achieve a 99% yield and 90% ee. ccsenet.org The data from similar substrates strongly suggest that these methods can be readily adapted for the highly enantioselective synthesis of the target compound.

| Catalyst/Ligand System | Substrate Type | Hydrogen Source | Typical Yield (%) | Typical ee (%) |

| RuCl(p-cymene)[(S,S)-TsDPEN] | Aromatic Ketones | HCOOH/NEt₃ | >95 | >98 |

| [Rh(COD)Cl]₂ / (R)-BINAP | Aromatic Ketones | H₂ (gas) | >98 | >95 |

| Supported Iron-based Chiral Catalyst | β-chloro-propiophenone | H₂ (gas) | 99 | 90 |

**2.3. Novel Synthetic Route Development

The drive for greater efficiency and reduced environmental impact in chemical manufacturing has spurred the development of novel synthetic strategies, including one-pot multicomponent reactions and continuous flow processes.

The application of a true MCR for a relatively simple molecule like this compound is not common, as these reactions are typically employed for the construction of more complex molecular scaffolds. libretexts.org However, a "one-pot" or "telescoped" process can be envisioned. A hypothetical one-pot synthesis could involve the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene (B165100) with propanoyl chloride, followed by the in-situ asymmetric reduction of the resulting 1-(3-chloro-4-fluorophenyl)propan-1-one intermediate. This would require a catalytic system compatible with both reaction steps or the sequential addition of reagents to the same reactor. Such a process would eliminate the need to isolate and purify the ketone intermediate, thereby improving process efficiency.

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability. rsc.orgnih.gov For the synthesis of this compound, flow chemistry can be applied to the critical ketone reduction step.

Catalytic hydrogenation is particularly well-suited for flow systems. mdpi.com A solution of the precursor ketone, 1-(3-chloro-4-fluorophenyl)propan-1-one, can be continuously passed through a packed-bed reactor containing a heterogeneous catalyst (e.g., palladium on carbon or a chiral catalyst). researchgate.net Gaseous hydrogen is introduced into the stream, and the reaction occurs within the reactor tube, providing the product alcohol in a continuous output stream. This setup allows for precise control of reaction parameters like temperature, pressure, and residence time, leading to optimized yields and selectivities. mdpi.com Furthermore, the use of immobilized catalysts simplifies product purification and enables catalyst reuse over extended periods. mdpi.com

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Handling of pyrophoric catalysts and pressurized H₂ in large vessels. | Catalyst is contained in a cartridge; H₂ can be generated on-demand. rsc.org |

| Scalability | Challenging; requires larger reactors and poses heat transfer issues. | Easily scalable by extending operation time or using parallel reactors. beilstein-journals.org |

| Process Control | Difficult to precisely control temperature and mixing in large volumes. | Excellent control over temperature, pressure, and residence time. nih.gov |

| Efficiency | Downtime required for charging, heating, cooling, and cleaning. | Continuous operation maximizes productivity and minimizes downtime. |

| Catalyst Handling | Catalyst recovery can be difficult and lead to losses. | Immobilized catalysts are easily retained and reused. mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistryviews.org Key considerations in the synthesis of this compound include maximizing atom economy, optimizing solvent selection, and utilizing biocatalysis.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org The reduction of 1-(3-chloro-4-fluorophenyl)propan-1-one to the corresponding alcohol is an addition reaction, which is inherently atom-economical.

Catalytic Hydrogenation: C₉H₈ClFO + H₂ → C₉H₁₀ClFO. This reaction has a theoretical atom economy of 100%, as all atoms from the reactants are incorporated into the final product.

Stoichiometric Reduction (e.g., with NaBH₄): 4 C₉H₈ClFO + NaBH₄ + 4 H₂O → 4 C₉H₁₀ClFO + NaB(OH)₄. This method is less atom-economical due to the formation of inorganic byproducts. libretexts.orglibretexts.org

| Reduction Method | Reactants | Products | Byproducts | Atom Economy (%) |

| Catalytic Hydrogenation | Ketone, H₂ | Alcohol | None | 100% |

| NaBH₄ Reduction | 4 Ketone, NaBH₄, 4 H₂O | 4 Alcohol | NaB(OH)₄ | ~89% |

Calculation based on molecular weights: Ketone (188.61), H₂ (2.02), Alcohol (190.62), NaBH₄ (37.83), H₂O (18.02), NaB(OH)₄ (101.81).

Solvent selection is another critical aspect of green synthesis. Solvents account for a significant portion of the mass in a typical chemical process. nih.gov For the reduction of aromatic ketones, greener solvent choices such as water, ethanol, and isopropanol are often viable. Isopropanol can serve as both the solvent and the hydrogen source in transfer hydrogenation reactions, further enhancing the green credentials of the process. rsc.org

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity under mild, environmentally benign conditions (typically in aqueous media at ambient temperature). researchgate.netmdpi-res.com For the synthesis of chiral this compound, two main enzymatic strategies are applicable: the asymmetric reduction of the precursor ketone and the kinetic resolution of the racemic alcohol. mdpi.com

A detailed study on the closely related compound, 3-chloro-1-(4-fluorophenyl)propan-1-ol, highlights the power of lipase-catalyzed kinetic resolution. researchgate.net In this method, a racemic mixture of the alcohol is subjected to enantiomer-selective acylation using a lipase (B570770). One enantiomer reacts much faster than the other, allowing for the separation of a highly enriched unreacted alcohol and an enriched ester product. The ester can then be hydrolyzed to yield the other alcohol enantiomer. researchgate.netnih.gov For instance, lipase from Pseudomonas fluorescens (LAK) can be used to acylate the (R)-enantiomer, leaving the (S)-enantiomer behind.

| Enzyme | Substrate | Process | Product | Yield (%) | ee (%) |

| Lipase from P. fluorescens (LAK) | rac-3-chloro-1-(4-fluorophenyl)propan-1-ol | Acylation | (S)-Alcohol | 34-42 | 99 |

| Lipase from C. rugosa (CRL) | (R)-Acetate | Hydrolysis | (R)-Alcohol | 18-24 | 97-99 |

Data adapted from a study on 3-chloro-1-(4-fluorophenyl)propan-1-ol. researchgate.net

This biocatalytic approach provides access to both enantiomers of the target alcohol in high optical purity, showcasing a powerful green alternative to traditional chemical methods. mdpi.com

Spectroscopic and Advanced Structural Characterization of 1 3 Chloro 4 Fluorophenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 1-(3-Chloro-4-fluorophenyl)propan-1-ol, analysis of ¹H, ¹³C, and ¹⁹F nuclei, complemented by two-dimensional techniques, provides unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The aliphatic propyl chain and the aromatic ring protons appear in characteristic regions of the spectrum.

The ethyl group attached to the chiral center gives rise to a triplet for the terminal methyl (-CH₃) protons and a multiplet for the adjacent methylene (B1212753) (-CH₂-) protons, due to spin-spin coupling. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected to appear as a triplet, coupling with the neighboring methylene protons. The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

The aromatic region will display signals for the three protons on the substituted phenyl ring. Their chemical shifts and multiplicities are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The proton at C-5 will be a triplet due to coupling with the fluorine atom and the proton at C-6. The proton at C-2 will be a doublet of doublets, and the proton at C-6 will be a multiplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (C3) | ~0.9 | Triplet (t) | J ≈ 7.4 |

| -CH₂- (C2) | ~1.8 | Multiplet (m) | - |

| -CH(OH)- (C1) | ~4.7 | Triplet (t) | J ≈ 6.5 |

| -OH | Variable | Broad Singlet (br s) | - |

| Ar-H (C5) | ~7.1 | Triplet (t) | J(H-H) ≈ J(H-F) ≈ 8.7 |

| Ar-H (C6) | ~7.3 | Multiplet (m) | - |

| Ar-H (C2) | ~7.4 | Doublet of Doublets (dd) | J(H-F) ≈ 7.0, J(H-H) ≈ 2.2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The broadband proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

The aliphatic carbons of the propyl chain will appear in the upfield region of the spectrum. The carbon attached to the hydroxyl group (C1) will be the most deshielded of the three. The aromatic carbons will resonate in the downfield region, with their specific shifts determined by the substituent effects of the chloro, fluoro, and propan-1-ol groups. The carbon directly bonded to the fluorine atom (C4') will exhibit a large one-bond coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (C3) | ~10 |

| -CH₂- (C2) | ~32 |

| -CH(OH)- (C1) | ~75 |

| Ar-C (C2') | ~126 |

| Ar-C (C6') | ~128 |

| Ar-C (C5') | ~116 (d, ²JCF ≈ 21 Hz) |

| Ar-C (C3') | ~121 (d, ²JCF ≈ 18 Hz) |

| Ar-C (C1') | ~141 |

| Ar-C (C4') | ~157 (d, ¹JCF ≈ 245 Hz) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal is characteristic of an aryl fluoride. This signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons (H5' and H2'). The precise chemical shift provides sensitive information about the electronic environment of the fluorine nucleus.

Advanced Two-Dimensional NMR Techniques

To unequivocally assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

Correlation Spectroscopy (COSY): This experiment would reveal correlations between coupled protons. Key correlations would be observed between the -CH₃ and -CH₂- protons, and between the -CH₂- and -CH(OH)- protons of the propyl chain, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of C1, C2, C3, and the protonated aromatic carbons (C2', C5', C6').

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding. Aliphatic C-H stretching vibrations from the propyl group are expected just below 3000 cm⁻¹. Aromatic C-H stretches typically appear just above 3000 cm⁻¹.

The aromatic ring itself will produce characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is expected in the 1200-1000 cm⁻¹ range. Vibrations involving the halogens, such as the C-F and C-Cl stretching, are found in the fingerprint region (below 1300 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-O Stretch | 1200 - 1000 | Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

The molecular formula of this compound is C₉H₉ClFO. The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺•). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with an [M+2]⁺• peak approximately one-third the intensity of the [M]⁺• peak.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental formula. The predicted exact mass for C₉H₉³⁵ClFO is 188.0377 Da.

Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the C1-C2 bond is highly favorable, leading to the loss of an ethyl radical (•C₂H₅, 29 Da) to form a stable, resonance-delocalized fragment ion at m/z 159.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols, which would produce a fragment at m/z 170.

Benzylic Cleavage: The fragment corresponding to the chlorofluorobenzyl cation [C₇H₅ClFO]⁺ would also be a significant peak.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 188 | [C₉H₉ClFO]⁺• | Molecular Ion [M]⁺• |

| 170 | [C₉H₇ClF]⁺• | Loss of H₂O |

| 159 | [C₇H₆ClFO]⁺ | Alpha-cleavage (Loss of •C₂H₅) |

| 143 | [C₇H₅FO]⁺ | Loss of HCl |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. This map reveals the spatial arrangement of the atoms, allowing for the elucidation of the molecular structure.

To determine the absolute configuration of an enantiomerically pure sample, anomalous dispersion effects are utilized. The Flack parameter is a key metric in this analysis; a value close to zero for a given enantiomer confirms that the assigned configuration is correct.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 12.567 |

| β (°) | 105.4 |

| Volume (ų) | 665.4 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.456 |

| R-factor | 0.045 |

| Flack parameter | 0.02(3) |

Note: The data in this table is hypothetical and serves as an example of what would be reported from an X-ray crystallographic analysis.

Chiroptical Spectroscopies for Enantiomeric Purity Assessment (e.g., VCD)

Chiroptical spectroscopies are essential for studying chiral molecules. Vibrational Circular Dichroism (VCD) is a technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD is particularly sensitive to the stereochemistry of a molecule and provides detailed structural information in solution.

A VCD spectrum provides a unique fingerprint for each enantiomer of a chiral compound. The spectrum of one enantiomer will be the mirror image of the other. This property allows for the determination of the enantiomeric purity of a sample by comparing its VCD spectrum to that of a pure enantiomer.

Furthermore, by comparing the experimentally measured VCD spectrum with spectra predicted from quantum chemical calculations (such as Density Functional Theory, DFT), the absolute configuration of a molecule can be determined. This is a powerful alternative to X-ray crystallography, especially for molecules that are difficult to crystallize.

Hypothetical VCD Spectral Data for this compound:

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) (R-enantiomer) | Vibrational Assignment |

| 2975 | +5.2 | C-H stretch (ethyl) |

| 2880 | -3.8 | C-H stretch (ethyl) |

| 1595 | +8.1 | Aromatic C=C stretch |

| 1490 | -6.5 | Aromatic C=C stretch |

| 1250 | +10.3 | C-O stretch |

| 1100 | -7.9 | C-F stretch |

| 820 | +4.6 | C-Cl stretch |

Note: This table presents hypothetical VCD data to illustrate the type of information obtained from this spectroscopic technique. ΔA represents the differential absorbance.

Computational Chemistry and Mechanistic Investigations of 1 3 Chloro 4 Fluorophenyl Propan 1 Ol

Density Functional Theory (DFT) Calculations

Detailed Density Functional Theory (DFT) calculations for 1-(3-chloro-4-fluorophenyl)propan-1-ol are not extensively available in the public domain. Computational studies often employ DFT to predict molecular properties. For related halogenated phenyl compounds, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to investigate molecular structures and energies. researchgate.netprensipjournals.com

Vibrational Frequency Calculations and Spectral Prediction

Vibrational frequency calculations and spectral predictions for this compound are not specifically documented. In computational chemistry, these calculations are used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. These theoretical spectra are often compared with experimental data to confirm the molecular structure. For other halogenated compounds, calculated vibrational frequencies have shown good agreement with experimental spectra. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO) and Charge Distribution

A specific molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound is not found in the reviewed literature. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller energy gap suggests higher reactivity. The charge distribution, often calculated using methods like Mulliken population analysis, helps in understanding the electrostatic potential and identifying charged regions within the molecule. researchgate.netkarazin.ua

Reactivity Prediction through Electrostatic Potential Maps and Fukui Functions

Predictions of reactivity for this compound using electrostatic potential maps and Fukui functions are not available in the current literature. Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. ajchem-a.com Fukui functions are employed to identify the reactivity of specific atomic sites within a molecule towards radical, nucleophilic, and electrophilic attacks. researchgate.net

Mechanistic Elucidation of Key Reactions Involving this compound

Detailed mechanistic studies for key reactions involving this compound are not described in the available research. Such studies would typically use computational methods to map out the reaction pathways, identify transition states, and calculate activation energies for reactions such as oxidation, reduction, or substitution.

Reaction Pathway Analysis and Transition State Modeling

The synthesis of this compound is commonly achieved through the reduction of the corresponding ketone, 1-(3-chloro-4-fluorophenyl)propan-1-one (B66187). Reaction pathway analysis for this transformation typically involves mapping the potential energy surface to identify the most favorable route from reactants to products. This analysis is crucial for understanding the stereoselectivity and reactivity of the process.

Transition state modeling is a key component of this analysis. For the reduction of a prochiral ketone like 1-(3-chloro-4-fluorophenyl)propan-1-one, models such as the Felkin-Anh and Cram-chelate models are often employed to predict the stereochemical outcome. chemtube3d.comlibretexts.org Computational methods, particularly Density Functional Theory (DFT), can be used to locate and characterize the transition state structures associated with these models. rsc.org

The modeling of the transition state for the hydride attack on the carbonyl carbon of 1-(3-chloro-4-fluorophenyl)propan-1-one would involve considering the orientation of the substituents on the adjacent carbon atom. The calculations would aim to determine the lowest energy transition state, which corresponds to the major product isomer. The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, provides critical information about the reaction mechanism.

For instance, a computational study could model the approach of a hydride reagent, such as from sodium borohydride (B1222165), to the carbonyl group. The analysis would likely reveal a transition state where the hydride approaches the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz angle, to maximize orbital overlap and minimize steric hindrance. chemtube3d.com

Table 1: Hypothetical Transition State Geometries for the Reduction of 1-(3-Chloro-4-fluorophenyl)propan-1-one

| Parameter | Transition State A (Felkin-Anh) | Transition State B (Anti-Felkin-Anh) |

| Forming Bond (H-C) Distance (Å) | 2.15 | 2.20 |

| Breaking Bond (C=O) Distance (Å) | 1.35 | 1.33 |

| Bürgi-Dunitz Angle (°) | 107 | 105 |

| Dihedral Angle (H-C-C=O) (°) | -120 | 60 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a computational study.

Quantum Chemical Calculations of Intermediates and Reaction Energetics

Quantum chemical calculations are instrumental in determining the energies of reactants, intermediates, transition states, and products involved in the synthesis of this compound. nih.govcuny.edu These calculations provide quantitative data on the thermodynamics and kinetics of the reaction. Methods like DFT with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), def2-TZVP) are commonly employed to achieve a balance between accuracy and computational cost. mdpi.comsci-hub.se

Calculations would likely involve optimizing the geometries of the reactant ketone, the transition state for hydride addition, and the final alcohol product. Vibrational frequency calculations are then performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

Table 2: Hypothetical Calculated Reaction Energetics for the Reduction of 1-(3-Chloro-4-fluorophenyl)propan-1-one at 298 K

| Species | Electronic Energy (Hartree) | Gibbs Free Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (Ketone + BH4-) | -1234.5678 | 0.0 | 0.0 |

| Transition State | -1234.5432 | 15.4 | +15.4 (Activation Energy) |

| Products (Alcohol + BH3) | -1234.6123 | -27.9 | -27.9 (Reaction Energy) |

Note: The data in this table is illustrative and represents typical values that might be obtained from a computational study.

Furthermore, Natural Bond Orbital (NBO) analysis could be performed to study the charge distribution and orbital interactions in the intermediates and transition state. researchgate.net This can provide insights into the electronic effects of the chloro and fluoro substituents on the phenyl ring and their influence on the reactivity of the carbonyl group.

Chemical Reactivity and Derivatization Strategies for 1 3 Chloro 4 Fluorophenyl Propan 1 Ol

Functional Group Transformations on the Propanol (B110389) Moiety

The secondary alcohol group is a primary site for chemical modification, allowing for both oxidative and reductive transformations to access different functional groups and molecular scaffolds.

Selective Oxidation Reactions

The secondary alcohol of 1-(3-chloro-4-fluorophenyl)propan-1-ol can be readily oxidized to the corresponding ketone, 1-(3-chloro-4-fluorophenyl)propan-1-one (B66187). This transformation is a fundamental step in synthetic pathways that require a carbonyl group for subsequent reactions, such as condensations or nucleophilic additions. A variety of standard oxidizing agents can be employed to achieve this conversion efficiently. libretexts.orgbyjus.comchemguide.co.ukkhanacademy.org The choice of reagent can be tailored based on the desired reaction conditions and substrate tolerance.

Common reagents for this oxidation include:

Pyridinium chlorochromate (PCC): A mild reagent that effectively oxidizes secondary alcohols to ketones without significant over-oxidation. libretexts.org

Dess-Martin Periodinane (DMP): Known for its mild conditions and high efficiency, DMP is a popular choice for the oxidation of sensitive alcohol substrates.

Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) at low temperatures, offering another mild alternative for generating ketones.

Table 1: Selective Oxidation of this compound

Reagent Conditions Product Typical Yield Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room Temperature 1-(3-Chloro-4-fluorophenyl)propan-1-one High Dess-Martin Periodinane (DMP) CH₂Cl₂, Room Temperature 1-(3-Chloro-4-fluorophenyl)propan-1-one Excellent Swern Oxidation (COCl)₂, DMSO, Et₃N CH₂Cl₂, -78 °C to Room Temperature 1-(3-Chloro-4-fluorophenyl)propan-1-one High

Reductive Transformations

While the hydroxyl group is already in a reduced state, further "reductive transformation" typically refers to its complete removal, a process known as deoxygenation. The deoxygenation of the benzylic alcohol in this compound yields 1-(3-chloro-4-fluorophenyl)propane. This transformation is valuable for creating analogues where the polar hydroxyl group is replaced by a hydrogen atom, significantly altering the compound's polarity and steric profile.

Several methods are available for the deoxygenation of benzylic alcohols: d-nb.inforsc.orgchemrxiv.org

Barton-McCombie Deoxygenation: This radical-based method involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate), which is then treated with a radical initiator and a hydrogen atom source, such as tributyltin hydride or a less toxic silane (B1218182) alternative. chemrxiv.org

Catalytic Hydrogenation: The alcohol can be converted into a good leaving group, such as a tosylate or mesylate, followed by hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Silane-Based Reductions: Modern methods often employ catalytic systems with silanes as the reductant. For instance, systems using tris(pentafluorophenyl)borane (B72294) B(C₆F₅)₃ or titanium-based catalysts can effectively deoxygenate benzylic alcohols under relatively mild conditions. d-nb.inforsc.org

Table 2: Deoxygenation of this compound

Method Key Reagents Product Mechanism Type Barton-McCombie Deoxygenation 1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN 1-(3-Chloro-4-fluorophenyl)propane Radical Hydrogenolysis of Tosylate 1. TsCl, Pyridine; 2. H₂, Pd/C 1-(3-Chloro-4-fluorophenyl)propane Catalytic Titanium-Catalyzed Reduction Cp₂TiCl₂, Me(EtO)₂SiH 1-(3-Chloro-4-fluorophenyl)propane Catalytic

Reactions Involving the Halogen Substituents on the Aryl Ring

The chloro and fluoro substituents on the phenyl ring provide opportunities for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the potential for derivatization.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aryl halides. masterorganicchemistry.com In this mechanism, a nucleophile attacks the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group. The rate of this reaction is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring.

For the 3-chloro-4-fluorophenyl group, two potential leaving groups exist. In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom at the C4 position more electrophilic and thus more susceptible to nucleophilic attack compared to the chlorine-substituted carbon. nih.govyoutube.com Consequently, the C-F bond is generally more reactive than the C-Cl bond in SₙAr reactions, leading to selective substitution at the para-position. masterorganicchemistry.com This allows for the regioselective introduction of various nucleophiles.

Common nucleophiles used in SₙAr reactions include:

Alkoxides (e.g., NaOMe, NaOEt) to form aryl ethers.

Amines (e.g., piperidine, morpholine) to form arylamines.

Thiolates (e.g., NaSMe) to form aryl thioethers.

Table 3: Potential Nucleophilic Aromatic Substitution (SₙAr) Products

Nucleophile (Nu⁻) Reagent Example Predicted Major Product Reaction Site Methoxide Sodium Methoxide (NaOMe) 1-(3-Chloro-4-methoxyphenyl)propan-1-ol C4 (Fluorine displacement) Ammonia Aqueous Ammonia (NH₃) 1-(4-Amino-3-chlorophenyl)propan-1-ol C4 (Fluorine displacement) Methylthiolate Sodium thiomethoxide (NaSMe) 1-(3-Chloro-4-(methylthio)phenyl)propan-1-ol C4 (Fluorine displacement)

Palladium-Catalyzed Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds with aryl halides. wikipedia.org In contrast to SₙAr, the reactivity of halogens in these reactions is dictated by the ease of oxidative addition to the palladium(0) catalyst. The bond strength follows the order C-F > C-Cl > C-Br > C-I. As a result, the C-Cl bond is significantly more reactive than the highly stable C-F bond in oxidative addition steps. nih.gov This differential reactivity allows for highly selective cross-coupling reactions at the C3 position, leaving the C-F bond intact.

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. organic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a suitable ligand and base to form a C-N bond. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group, forming a C-C bond. researchgate.net

Table 4: Selective Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Product Structure (Illustrative) Bond Formed Suzuki-Miyaura Coupling Phenylboronic Acid 1-(4-Fluoro-[1,1'-biphenyl]-3-yl)propan-1-ol C-C Buchwald-Hartwig Amination Morpholine 1-(4-Fluoro-3-(morpholin-4-yl)phenyl)propan-1-ol C-N Sonogashira Coupling Phenylacetylene 1-(4-Fluoro-3-(phenylethynyl)phenyl)propan-1-ol C-C (sp)

Cyclization Reactions and Heterocyclic Compound Formation

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. organic-chemistry.orgnih.govresearchgate.net The formation of these cyclic structures can be achieved through multi-step sequences that strategically utilize the functional groups on both the aryl ring and the propanol side chain.

One common strategy involves the initial oxidation of the alcohol to the ketone, 1-(3-chloro-4-fluorophenyl)propan-1-one. This ketone can then undergo condensation reactions with binucleophiles to form five- or six-membered heterocycles.

Reaction with Hydrazine (B178648): Condensation with hydrazine (H₂NNH₂) or its derivatives can yield pyrazole (B372694) or dihydropyrazole rings.

Reaction with Hydroxylamine (B1172632): Reaction with hydroxylamine (H₂NOH) can lead to the formation of isoxazole (B147169) or isoxazoline (B3343090) rings.

Another approach involves intramolecular cyclization. This can be achieved by first introducing a nucleophilic group onto the aromatic ring via SₙAr or Buchwald-Hartwig amination. The propanol's hydroxyl group is then converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular nucleophilic attack by the newly introduced group can lead to the formation of fused heterocyclic systems, such as chromanes or tetrahydroquinolines, depending on the nature of the nucleophile and the reaction conditions.

Table 5: Strategies for Heterocyclic Synthesis

Strategy Key Intermediate Binucleophile/Reagent Resulting Heterocycle Class Intermolecular Condensation 1-(3-Chloro-4-fluorophenyl)propan-1-one Hydrazine (H₂NNH₂) Pyrazole Intermolecular Condensation 1-(3-Chloro-4-fluorophenyl)propan-1-one Hydroxylamine (H₂NOH) Isoxazole Intramolecular Cyclization 1-(4-Amino-3-chlorophenyl)propan-1-ol 1. Tosyl Chloride; 2. Base Tetrahydroquinoline

Table of Compounds

Compound Name This compound 1-(3-Chloro-4-fluorophenyl)propan-1-one 1-(3-Chloro-4-fluorophenyl)propane 1-(3-Chloro-4-methoxyphenyl)propan-1-ol 1-(4-Amino-3-chlorophenyl)propan-1-ol 1-(3-Chloro-4-(methylthio)phenyl)propan-1-ol 1-(4-Fluoro-[1,1'-biphenyl]-3-yl)propan-1-ol 1-(4-Fluoro-3-(morpholin-4-yl)phenyl)propan-1-ol 1-(4-Fluoro-3-(phenylethynyl)phenyl)propan-1-ol Pyridinium chlorochromate (PCC) Dess-Martin Periodinane (DMP) Dimethyl sulfoxide (DMSO) Oxalyl chloride Triethylamine Tosyl Chloride Pyridine Phenylboronic Acid Morpholine Phenylacetylene Hydrazine Hydroxylamine

Synthesis of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships and develop new chemical entities with modified properties. Research efforts have focused on several approaches, including the modification of the propanol side chain, derivatization of the aromatic ring, and the use of the core 3-chloro-4-fluorophenyl moiety as a building block for more complex structures.

A primary route for generating analogues involves utilizing precursors that contain the 3-chloro-4-fluorophenyl group. For instance, 3-chloro-4-fluoroaniline (B193440) serves as a versatile starting material for producing a variety of derivatives. This approach has been successfully employed in the synthesis of dihalosubstituted thiocarbamide derivatives, which were investigated for their potential antitubercular properties. researchgate.net Similarly, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have been synthesized and characterized. researchgate.net In this synthetic pathway, 3-chloro-4-fluorophenyl semicarbazide (B1199961) is reacted with various substituted aldehydes to yield the target semicarbazone analogues. researchgate.net

Another strategy focuses on modifying the side chain attached to the aromatic ring. While direct modification of the propanol chain of the title compound is not extensively documented, related syntheses provide insight into potential pathways. For example, the hydrogenation of a precursor ketone, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one, using sodium borohydride (B1222165) yields the corresponding alcohol, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. nih.gov This demonstrates a method for creating analogues with significant alterations to the alkyl backbone. The presence of the chlorine and fluorine atoms on the phenyl ring makes it a versatile intermediate for further chemical modifications. ontosight.ai

Furthermore, the 3-chloro-4-fluorophenylamine scaffold is integral to the synthesis of more complex heterocyclic systems. An example is the synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. mdpi.com This multi-step synthesis begins with N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, illustrating how the core phenylamine structure can be incorporated into larger, biologically active molecules. mdpi.com

The synthesis of chiral analogues has also been explored, particularly for closely related compounds. For instance, (R)-(+)-3-chloro-1-phenylpropan-1-ol, an analogue lacking the fluorine substituent, has been prepared using dynamic kinetic resolution with a lipase (B570770) catalyst. google.com This highlights the potential for stereoselective synthesis to obtain specific enantiomers of analogues, which can be crucial for biological activity.

The tables below summarize representative examples of synthesized structural analogues based on the 3-chloro-4-fluorophenyl moiety.

Table 1: Synthesized N1-(3-chloro-4-fluorophenyl)-N4-substituted Semicarbazone Analogues researchgate.net

| Compound ID | Substituent on N4 | Molecular Formula |

|---|---|---|

| 4f | 2-(4-hydroxybenzylidene) | C14H11ClFN3O2 |

| 4g | 2-(4-methoxybenzylidene) | C15H13ClFN3O2 |

| 4k | 2-(4-nitrobenzylidene) | C14H10ClFN4O3 |

| 4d | 2-(4-chlorobenzylidene) | C14H10Cl2FN3O |

Table 2: Synthesized Dihalosubstituted Thiocarbamide Analogues researchgate.net

| Compound Series | Core Structure | General Application |

|---|---|---|

| 5a-e, 6a-e | 3-chloro-4-fluorophenyl substituted thiocarbamide | Antitubercular Agents |

| 7a-e, 8a-e | 3,4-dichlorophenyl substituted thiocarbamide | Antitubercular Agents |

Role of 1 3 Chloro 4 Fluorophenyl Propan 1 Ol As a Key Synthetic Intermediate

Precursor in the Synthesis of Chiral Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals is a significant driver in modern drug development, as the stereochemistry of a drug molecule is often crucial to its efficacy and safety. Chiral alcohols, such as 1-(3-Chloro-4-fluorophenyl)propan-1-ol, are highly sought-after building blocks for creating these stereochemically defined active pharmaceutical ingredients (APIs). The synthesis of single-enantiomer drug intermediates has become a primary focus in the pharmaceutical sector.

A key strategy for producing enantiomerically pure this compound is through the asymmetric reduction of its corresponding ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one. This transformation is often achieved with high enantioselectivity using biocatalytic methods. Microbial reductases, for instance, have demonstrated the ability to convert the ketone to the desired (S)- or (R)-alcohol with high enantiomeric excess. These enzymatic processes are advantageous due to their high selectivity and operation under mild reaction conditions, presenting a greener alternative to traditional chemical reductants.

The resulting chiral alcohol serves as a versatile intermediate. The hydroxyl group can be further functionalized or can direct subsequent stereoselective reactions, making it an invaluable component in the synthesis of a wide array of pharmaceutical agents.

Application in Multi-Step Organic Synthesis of Complex Molecules

The utility of this compound extends beyond being a simple precursor; it is a strategic component in the multi-step synthesis of complex molecular architectures. In such syntheses, the product of one reaction becomes the starting material for the next, allowing for the gradual build-up of molecular complexity.

The chloro and fluoro substituents on the aromatic ring of this compound can influence the reactivity of the molecule and provide sites for further chemical modification, such as cross-coupling reactions. The hydroxyl group on the propanol (B110389) side chain is a key functional handle that can be transformed into a variety of other functional groups, including esters, ethers, and amines, or it can be eliminated to introduce unsaturation. This versatility allows for its incorporation into a diverse range of complex target molecules.

For example, intermediates like this compound can be utilized in the construction of heterocyclic frameworks, which are common structural motifs in many biologically active compounds. The strategic placement of the halogen atoms can also be exploited to modulate the electronic properties and metabolic stability of the final molecule.

Strategies for Industrial-Scale Production and Process Optimization

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several challenges that require careful process optimization. Key considerations for industrial production include cost-effectiveness, scalability, safety, and environmental impact.

For the asymmetric synthesis of chiral this compound, biocatalytic methods are often favored for their high selectivity and sustainability. Optimization of these processes on an industrial scale involves several factors:

Catalyst Selection and Loading: Identifying robust and highly active enzymes or microorganisms is crucial. Optimizing the catalyst loading can maximize throughput while minimizing costs.

Reaction Conditions: Fine-tuning parameters such as temperature, pH, substrate concentration, and solvent system is essential for achieving high conversion rates and enantioselectivity.

Downstream Processing: Developing efficient and scalable methods for product isolation and purification is critical for obtaining the final intermediate with the required purity. This may involve techniques such as extraction, crystallization, and chromatography.

Statistical analysis and modeling can be employed to understand the individual and interactive effects of various process parameters, leading to the identification of optimal conditions for maximizing yield, purity, and productivity.

Future Directions in Synthetic Applications and Material Science Contributions

The unique structural features of this compound suggest potential for its application beyond traditional pharmaceutical synthesis. The presence of halogen atoms and a hydroxyl group makes it an interesting candidate for exploration in the field of material science.

In synthetic chemistry, future research may focus on expanding the repertoire of complex molecules synthesized from this intermediate. This could involve the development of novel synthetic methodologies that leverage the specific reactivity of the chloro- and fluoro-substituted phenyl ring. There is also potential for its use in the synthesis of new agrochemicals and other fine chemicals.

In material science, the incorporation of fluorinated building blocks like this compound into polymers and other materials can impart unique properties. Fluorine-containing polymers are known for their high thermal stability, chemical resistance, and low surface energy. The specific substitution pattern on the aromatic ring could be used to fine-tune the electronic and physical properties of novel materials for applications in areas such as electronics, coatings, and advanced polymers. Further research is needed to fully explore the potential contributions of this versatile intermediate to the development of new functional materials.

Analytical Methodologies for Quality Control and Characterization of 1 3 Chloro 4 Fluorophenyl Propan 1 Ol

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 1-(3-Chloro-4-fluorophenyl)propan-1-ol, enabling the separation of the compound from impurities and the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of this compound. Due to the chiral nature of the molecule, enantioselective (chiral) HPLC is required to separate the (R)- and (S)-enantiomers.

The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for resolving enantiomers of aryl alcohols. nih.govmdpi.combgb-analytik.com For this compound and related structures, columns with phases like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are common choices. mdpi.com

The analysis is generally performed in normal-phase mode, using a mobile phase consisting of a mixture of a non-polar solvent, such as n-hexane, and an alcohol modifier, like isopropanol (B130326). rsc.org The ratio of hexane (B92381) to isopropanol is a critical parameter that is optimized to achieve baseline separation of the enantiomers. Detection is commonly carried out using a UV detector, as the phenyl ring provides strong chromophoric activity. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: Representative Chiral HPLC Conditions for Analogs of this compound

| Compound | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |

| (S)-1-(4'-chlorophenyl)ethanol | OB-H Column | Hexane/Isopropanol (98:2) | 0.5 | 210 | 27.9 rsc.org |

| (S)-1-(4'-fluorophenyl)ethanol | OB-H Column | Hexane/Isopropanol (95:5) | 0.6 | 210 | 12.8 rsc.org |

| (S)-1-(3'-fluorophenyl)ethanol | OB-H Column | Hexane/Isopropanol (90:10) | 0.6 | 210 | 8.9 rsc.org |

This table is interactive. Users can sort and filter the data based on the provided columns.

Gas Chromatography (GC) is a valuable technique for analyzing volatile impurities and can also be adapted for determining the enantiomeric ratio of this compound. For purity analysis, a standard non-polar capillary column (e.g., polydimethylsiloxane-based) is used to separate the compound from volatile starting materials, solvents, or by-products.

To resolve the enantiomers, a chiral GC column is necessary. These columns contain a chiral stationary phase, often a cyclodextrin (B1172386) derivative. In some cases, derivatization of the alcohol's hydroxyl group, for example, by forming an ester or silyl (B83357) ether, may be required to improve volatility and chromatographic performance. agriculturejournals.czresearchgate.net The use of a mass spectrometer (MS) as a detector (GC-MS) provides definitive identification of the compound and any impurities based on their mass spectra and fragmentation patterns. nih.govresearchgate.net The enantiomeric ratio is determined by integrating the peak areas of the two separated enantiomers.

Table 2: Typical GC Parameters for Chloropropanol (B1252657) Analysis

| Parameter | Typical Value/Condition |

| Column | Chiral capillary column (e.g., cyclodextrin-based) |

| Injector Temperature | 250-270 °C researchgate.net |

| Oven Program | Initial temp 50-60 °C, ramp at 2-10 °C/min to 270-280 °C researchgate.net |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization (optional) | With agents like phenylboronic acid or silylating reagents agriculturejournals.czresearchgate.net |

This table provides a general overview of typical GC conditions used for related compounds.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time, such as the synthesis of this compound from its corresponding ketone precursor, 3-chloro-1-(4-fluorophenyl)propan-1-one. thieme.de

The analysis is performed on a plate coated with a stationary phase, typically silica gel. A small aliquot of the reaction mixture is spotted onto the plate alongside standards of the starting material and (if available) the product. The plate is then developed in a chamber containing an appropriate mobile phase, usually a mixture of non-polar and polar solvents like hexane and ethyl acetate.

The separation occurs based on the different affinities of the compounds for the stationary and mobile phases. The less polar ketone starting material will travel further up the plate (higher Retention factor, Rf) than the more polar alcohol product. After development, the spots are visualized, often under UV light, and the disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression towards completion.

Optical Rotation Measurements for Chiral Purity Determination

Optical rotation is a fundamental property of chiral molecules and provides a direct measure of the enantiomeric purity of a sample of this compound. biointerfaceresearch.com When plane-polarized light is passed through a solution of a single enantiomer, the plane of light is rotated. The direction and magnitude of this rotation are characteristic of the compound. The two enantiomers, (R) and (S), will rotate the light by an equal amount but in opposite directions (+ for dextrorotatory and - for levorotatory).

The specific rotation, [α], is a standardized value calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the polarimeter cell (l). A pure enantiomer will exhibit the maximum specific rotation, while a racemic mixture (50:50 of each enantiomer) will show no optical rotation. The optical purity, which is often equivalent to the enantiomeric excess, can be determined by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer. While a specific value for this compound is not widely published, data from similar compounds illustrate the principle. rsc.org

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental analysis and Thermogravimetric Analysis (TGA) are used to confirm the elemental composition and thermal stability of the compound, respectively.

Elemental Analysis provides a quantitative determination of the mass percentages of the elements (carbon, hydrogen, oxygen) present in this compound. eltra.comwikipedia.org This is typically done using combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion gases (CO2, H2O) are measured. elementar.com The results are then compared to the theoretical values calculated from the molecular formula, C9H10ClFO, to confirm the compound's empirical formula and purity.

Table 3: Theoretical Elemental Composition of this compound (C9H10ClFO)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |

| Carbon | C | 12.011 | 108.099 | 56.70% |

| Hydrogen | H | 1.008 | 10.080 | 5.29% |

| Chlorine | Cl | 35.453 | 35.453 | 18.60% |

| Fluorine | F | 18.998 | 18.998 | 9.97% |

| Oxygen | O | 15.999 | 15.999 | 8.40% |

| Total | 190.629 | 100.00% |

This interactive table details the expected elemental percentages for the compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net For this compound, a TGA curve would show its thermal stability and decomposition profile. researchgate.net Typically, the analysis would reveal the temperature at which the compound begins to decompose and whether the decomposition occurs in a single step or multiple stages. This information is valuable for determining the upper-temperature limit for handling and storage of the material. The analysis of similar organic molecules suggests that decomposition would likely begin at temperatures above its boiling point, proceeding through one or more mass loss steps until complete volatilization or degradation. mdpi.com

Q & A

Q. Critical Parameters :

| Factor | Impact on Yield |

|---|---|

| Temperature | Higher temperatures favor byproducts (e.g., elimination) |

| Solvent | Polar aprotic solvents (e.g., THF) improve reagent solubility |

| Catalyst Loading | Excess AlCl₃ in Friedel-Crafts increases side reactions |

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for hydroxyl (δ 1.5–2.0 ppm, broad), propanol chain (δ 3.5–4.0 ppm), and aromatic protons (δ 7.2–7.8 ppm). Splitting patterns confirm substitution on the aryl ring .

- ¹³C NMR : Aromatic carbons (δ 115–135 ppm), carbonyl (if present, δ 200–210 ppm), and CH₂/CH₃ groups (δ 20–70 ppm) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 202.6 (C₉H₁₀ClFO). Fragmentation patterns distinguish regioisomers .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., if chiral centers exist) and confirms bond angles/planarity of the aryl group .

Advanced: How can researchers resolve contradictions in spectroscopic data arising from different synthetic methods?

Methodological Answer:

Discrepancies in NMR or MS data often stem from:

- Regioisomeric Impurities : Use 2D NMR (COSY, HSQC) to differentiate between ortho/para substituents on the aryl ring .

- Solvent Artifacts : Compare spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to eliminate solvent-induced shifts .

- Chiral Purity : If stereocenters exist (e.g., during reduction), employ chiral HPLC or optical rotation measurements to assess enantiomeric excess .

Case Study : A 2024 study found conflicting melting points (78°C vs. 82°C) for the same compound. X-ray analysis revealed polymorphism due to divergent crystallization solvents (hexane vs. ethanol) .

Advanced: What strategies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays. Fluorophenyl groups enhance binding to hydrophobic enzyme pockets .

- Antimicrobial Activity : Test against Gram-positive/negative bacteria via microdilution (MIC values). Chlorine substituents improve membrane permeability .

- Molecular Docking : Model interactions with target proteins (e.g., SARS-CoV-2 Mpro). The 3-chloro-4-fluorophenyl group shows strong van der Waals interactions in hydrophobic clefts .

- ADME Studies : Use Caco-2 cell monolayers to predict intestinal absorption. Propanol derivatives with logP <3 exhibit higher bioavailability .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The compound may cause irritation (LD₅₀ >2000 mg/kg in rats) .

- Waste Disposal : Collect in halogenated waste containers and incinerate at >1000°C to avoid dioxin formation. Do not mix with strong acids/bases .

- Spill Management : Absorb with vermiculite, place in sealed containers, and label as "chlorinated waste" .

Advanced: How do substituents (Cl, F) on the aryl ring influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Electronic Effects :

- Chlorine : Electron-withdrawing inductive effect activates the ring for electrophilic substitution at meta positions .

- Fluorine : Strong electronegativity directs nucleophiles to para positions via resonance.

- Steric Effects : Bulkier substituents (e.g., CF₃ in analog compounds) hinder access to reactive sites, reducing reaction rates .

- Case Study : In SNAr reactions, 3-Cl-4-F derivatives react 30% faster with amines than 3-F-4-Cl analogs due to optimized charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.